molecular formula C38H52CaN2O8 B1662513 Mitiglinide calcium hydrate CAS No. 207844-01-7

Mitiglinide calcium hydrate

Numéro de catalogue: B1662513
Numéro CAS: 207844-01-7
Poids moléculaire: 704.9 g/mol
Clé InChI: QEVLNUAVAONTEW-UZYHXJQGSA-L
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

S-21403, également connu sous le nom de mitiglinide, est un nouvel agent antidiabétique développé pour le traitement du diabète de type 2. Il appartient à la classe des médicaments hypoglycémiants de type méglitinide. Le mitiglinide agit en stimulant la sécrétion d'insuline par les cellules bêta pancréatiques, contribuant ainsi à réguler la glycémie .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de S-21403 implique la réaction de l'acide 2(S)-benzylsuccinique monoester de benzyle 1 avec le cis-perhydroisoindole en utilisant du chloroformate d'isobutyle et de la N-méthylmorpholine dans du tétrahydrofurane pour former l'ester succinamique. Cet ester est ensuite hydrogéné avec du dihydrogène gazeux sur du palladium sur carbone dans de l'éthanol pour obtenir le produit final .

Méthodes de production industrielle : La production industrielle de S-21403 implique généralement la préparation de sa forme de sel de calcium, l'hydrate de mitiglinide calcium. Cela est réalisé en mélangeant un solvant organique avec du mitiglinide calcium, en le chauffant jusqu'à un état complètement fondu, puis en éliminant le solvant pour obtenir la nouvelle forme cristalline .

Analyse Des Réactions Chimiques

Key Reaction Steps:

  • Acylation Reaction

    • Reagents : Chloroacetyl chloride, anhydrous potassium carbonate.

    • Conditions : 0–30°C for 1–6 hours.

    • Product : cis-N-chloracetyl hexahydroisoindole.

    • Mechanism : Chloroacetyl chloride reacts with the amine group of cis-hexahydroisoindole to form an acylated intermediate .

  • Alkylation Reaction

    • Reagents : N-hydrocinnamoyl camphorsultam (chiral auxiliary), polar aprotic solvents (e.g., DMF, THF).

    • Conditions : 25–100°C for 10–24 hours.

    • Product : Hydrocarbonylation product.

    • Mechanism : The chiral auxiliary facilitates stereoselective alkylation, introducing the hydrocinnamoyl group .

  • Hydrolysis

    • Reagents : Sodium hydroxide solution.

    • Conditions : 20–50°C for 10–20 hours.

    • Product : Mitiglinide (free acid form).

    • Mechanism : Hydrolysis of the alkylated intermediate to regenerate the carboxylic acid group .

  • Salt Formation (Calcium Salt)

    • Reagents : Calcium chloride.

    • Conditions : 20–45°C for 0.5–3 hours.

    • Product : Mitiglinide calcium dihydrate.

    • Mechanism : Reaction of the free acid with calcium chloride to form the calcium salt, stabilizing the compound and enhancing bioavailability .

Reaction Optimization: One-Pot Method

A streamlined one-pot process has been developed to simplify the alkylation and hydrolysis steps :

  • Advantages :

    • Eliminates intermediate isolation, reducing processing time and costs.

    • Improves product purity (>99.8%) and yield (>36%).

    • Maintains stereochemical integrity due to the chiral auxiliary.

Crystal Form Development

Patent CN103864669A describes a novel crystal form of Mitiglinide calcium with enhanced stability and bioavailability:

  • Preparation :

    • Melting Mitiglinide calcium with an organic solvent.

    • Removing the solvent to obtain the crystalline form.

  • Properties :

    • X-ray diffraction peaks : 2θ = 5.40° and 17.24°.

    • DSC analysis : No endothermic peak at 120°C, indicating thermal stability.

    • Bioavailability : 90.38% (vs. 58.50% for the dihydrate form) .

Crystal Form Bioavailability Stability
Novel Crystal (Form 04173)90.38%Stable under 40°C/75% RH
Dihydrate (Form 0301)58.50%Less stable

Hydrolysis and Stability Considerations

Mitiglinide undergoes hydrolysis in aqueous solutions , affecting solubility and bioavailability. The calcium salt form mitigates this by enhancing stability. The presence of calcium ions also reduces interactions with other compounds in solution, preserving its pharmacokinetic profile.

Pharmacological Implications of Chemical Reactions

The synthesis steps directly influence the drug’s efficacy:

  • ATP-sensitive K⁺ channel binding : The final calcium salt form ensures rapid insulin secretion by closing SUR1/Kir6.2 channels .

  • Bioavailability : The novel crystal form (Form 04173) enhances absorption, optimizing postprandial glycemic control .

Applications De Recherche Scientifique

Pharmacological Profile

Chemical Structure and Properties:

  • Chemical Formula: C38_{38}H52_{52}CaN2_2O8_8
  • CAS Number: 207844-01-7
  • Molecular Weight: 704.918 g/mol
  • Synonyms: Mitiglinide calcium dihydrate, KAD-1229

Mitiglinide is available in tablet form (5 mg or 10 mg), with a recommended dosage of 10 mg taken three times daily before meals .

Clinical Applications

  • Management of Type 2 Diabetes:
    • Mitiglinide is primarily indicated for individuals with type 2 diabetes who have not achieved adequate glycemic control through diet and exercise alone. It is particularly useful for controlling postprandial blood glucose levels due to its rapid onset of action .
  • Combination Therapy:
    • Research indicates that mitiglinide can be effectively combined with other antidiabetic agents such as insulin glargine and voglibose. Studies have shown that this combination can lead to improved glycemic control in patients inadequately controlled on monotherapy .
  • Postprandial Hyperglycemia:
    • Mitiglinide is effective in reducing postprandial hyperglycemia, a significant contributor to cardiovascular complications in diabetic patients. It has been shown to be beneficial in patients with renal impairment undergoing hemodialysis .

Pharmacokinetics

Mitiglinide exhibits rapid absorption and a short half-life, making it suitable for controlling blood sugar spikes after meals. The pharmacokinetic profile allows for flexible dosing around meal times, enhancing patient compliance .

Case Study 1: Efficacy in Combination Therapy

A study evaluated the long-term efficacy of mitiglinide combined with insulin glargine in patients transitioning from intensive insulin therapy. Results showed significant improvements in HbA1c levels over a 52-week period, highlighting mitiglinide's role in achieving stable glycemic control while minimizing hypoglycemic episodes .

Case Study 2: Impact on Postprandial Glucose Levels

In a clinical trial involving type 2 diabetic patients, mitiglinide was administered before meals. The results demonstrated a significant reduction in postprandial glucose levels compared to baseline measurements, confirming its effectiveness as a rapid-acting agent for managing spikes in blood sugar .

Table 1: Summary of Clinical Studies on Mitiglinide Calcium Hydrate

Study ReferencePopulationInterventionOutcome MeasureResults
Diabetic PatientsMitiglinide + Insulin GlargineHbA1c LevelsSignificant reduction over 52 weeks
Hemodialysis PatientsMitiglinide + VogliboseGlycemic ControlImproved postprandial glucose levels

Table 2: Pharmacokinetic Properties

ParameterValue
CmaxRapidly achieved
T1/2Short (approx. 1 hr)
BioavailabilityHigh

Mécanisme D'action

Mitiglinide exerts its effects by closing the ATP-sensitive potassium channels in pancreatic beta-cells. This action leads to the depolarization of the cell membrane, which in turn triggers the opening of voltage-dependent calcium channels. The influx of calcium ions stimulates the exocytosis of insulin-containing granules, thereby increasing insulin secretion .

Comparaison Avec Des Composés Similaires

    Repaglinide: Another meglitinide-class drug with a similar mechanism of action but different pharmacokinetic properties.

    Nateglinide: Similar to mitiglinide but with a faster onset and shorter duration of action.

Uniqueness of S-21403: Mitiglinide is unique in its high affinity for the beta-cell type of ATP-sensitive potassium channels compared to other types found in cardiac and smooth muscle tissues. This specificity makes it particularly effective in stimulating insulin secretion with minimal effects on other tissues .

Activité Biologique

Mitiglinide calcium hydrate is a potent insulin secretagogue primarily utilized in the management of type 2 diabetes mellitus. As a member of the meglitinide class, mitiglinide functions by stimulating insulin secretion from pancreatic beta-cells, thereby effectively controlling postprandial blood glucose levels. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacodynamics, clinical efficacy, and relevant case studies.

Mitiglinide exerts its biological activity by targeting ATP-sensitive potassium (KATP) channels located in pancreatic beta-cells. The closure of these channels leads to membrane depolarization, resulting in increased intracellular calcium levels. This elevation in calcium concentration triggers the exocytosis of insulin granules, facilitating insulin release in response to meals .

The specific mechanism can be summarized as follows:

  • Binding to KATP Channels : Mitiglinide binds to the SUR1/Kir6.2 complex of KATP channels.
  • Membrane Depolarization : Closure of these channels causes depolarization.
  • Calcium Influx : Depolarization opens voltage-gated calcium channels, allowing calcium ions to enter the cell.
  • Insulin Secretion : The increase in intracellular calcium stimulates insulin granule exocytosis.

Pharmacokinetics and Bioavailability

Mitiglinide is characterized by a rapid onset and short duration of action, making it particularly effective for controlling postprandial hyperglycemia. It is typically administered orally at doses of 5 mg or 10 mg just before meals .

Key Pharmacokinetic Parameters:

  • Absorption : Rapidly absorbed post-ingestion.
  • Half-life : Short half-life contributing to its fast-acting nature.
  • Metabolism : Primarily metabolized in the liver and kidneys, with glucuronide and hydroxyl metabolites being produced .

Clinical Efficacy

Clinical studies have demonstrated the effectiveness of mitiglinide in lowering postprandial blood glucose levels. A notable study compared mitiglinide with glimepiride and found that while both drugs effectively reduced blood glucose levels, mitiglinide resulted in lower glycemic variability and fewer hypoglycemic episodes due to its short duration of action .

Case Studies Overview

  • Study on Mitiglinide/Voglibose Combination :
    • Participants : 30 hospitalized patients.
    • Findings : The combination therapy showed a significant reduction in mean amplitude of glycemic excursions (MAGE) compared to glimepiride alone (47.6 ± 18.5 mg/dL vs. 100.6 ± 32 mg/dL) with comparable reactive hyperemia index (RHI) values .
  • Efficacy in Concomitant Administration :
    • A study evaluated the concomitant administration of mitiglinide and voglibose over 12 weeks.
    • Results indicated significant improvements in plasma levels of 1,5-anhydroglucitol (1,5-AG), HbA1c, and glycemic control parameters across both treatment groups .

Comparative Efficacy Table

ParameterMitiglinide/Voglibose GroupGlimepiride GroupP-value
Reactive Hyperemia Index (RHI)1.670 ± 0.3691.716 ± 0.492Not Significant
Mean Amplitude of Glycemic Excursions (MAGE)47.6 ± 18.5 mg/dL100.6 ± 32 mg/dL<0.001

Propriétés

Numéro CAS

207844-01-7

Formule moléculaire

C38H52CaN2O8

Poids moléculaire

704.9 g/mol

Nom IUPAC

calcium;(2S)-4-[(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-benzyl-4-oxobutanoate;dihydrate

InChI

InChI=1S/2C19H25NO3.Ca.2H2O/c2*21-18(20-12-15-8-4-5-9-16(15)13-20)11-17(19(22)23)10-14-6-2-1-3-7-14;;;/h2*1-3,6-7,15-17H,4-5,8-13H2,(H,22,23);;2*1H2/q;;+2;;/p-2/t2*15-,16+,17-;;;/m00.../s1

Clé InChI

QEVLNUAVAONTEW-UZYHXJQGSA-L

SMILES

C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].O.O.[Ca+2]

SMILES isomérique

C1CC[C@H]2CN(C[C@H]2C1)C(=O)C[C@H](CC3=CC=CC=C3)C(=O)[O-].C1CC[C@H]2CN(C[C@H]2C1)C(=O)C[C@H](CC3=CC=CC=C3)C(=O)[O-].O.O.[Ca+2]

SMILES canonique

C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].O.O.[Ca+2]

Key on ui other cas no.

207844-01-7

Synonymes

2-benzyl-3-(hexahydro-2-isoindolinylcarbonyl)propionate
calcium 2-benzyl-3-(cis-hexahydro-2-isoindolinylcarbonyl)propionate dihydrate
KAD 1229
KAD-1229
miti-glinide
mitiglinide
S21403

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mitiglinide calcium hydrate
Reactant of Route 2
Reactant of Route 2
Mitiglinide calcium hydrate
Reactant of Route 3
Reactant of Route 3
Mitiglinide calcium hydrate
Reactant of Route 4
Mitiglinide calcium hydrate
Reactant of Route 5
Mitiglinide calcium hydrate
Reactant of Route 6
Mitiglinide calcium hydrate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.